REACTION_CXSMILES
|
[CH2:1](NCCCC)CCC.C(O)(=O)C.C=O.[CH3:16][CH:17]([CH:21]([CH3:23])[CH3:22])[CH2:18][CH:19]=[O:20]>C1(C)C=CC=CC=1>[CH3:16][CH:17]([CH:21]([CH3:23])[CH3:22])[C:18](=[CH2:1])[CH:19]=[O:20]
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Name
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|
Quantity
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34 g
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Type
|
reactant
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Smiles
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C(CCC)NCCCC
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Name
|
|
Quantity
|
15.78 g
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Type
|
reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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230 g
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Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
|
500 g
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Type
|
reactant
|
Smiles
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CC(CC=O)C(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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aged for another hour
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled down
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Type
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WASH
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Details
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The reaction mixture was sequentially washed with water (2 L), sodium carbonate solution (1 L), and brine (1 L)
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Name
|
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Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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CC(C(C=O)=C)C(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |